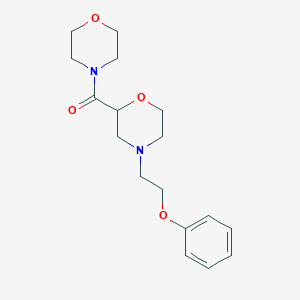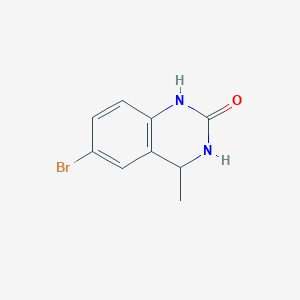![molecular formula C21H21ClN4O3 B12271237 N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)
N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxifenilo sustituido con cloro y un grupo fenilo sustituido con pirazolyl unidos a través de un enlace etanodíamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida generalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la reacción de cloruro de 5-cloro-2-metoxibenzoílo con 4-(1-metil-1H-pirazol-4-il)fenilamina en presencia de una base como la trietilamina. Esta reacción forma una amida intermedia, que luego se hace reaccionar con etilendiamina para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como azida de sodio (NaN₃) o tiourea (NH₂CSNH₂) en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metoxilo puede producir ácido 5-cloro-2-metoxibenzoico, mientras que la sustitución del grupo cloro puede producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica. Las vías y objetivos moleculares exactos pueden variar dependiendo de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida
- N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1H-pirazol-4-il)fenil]etil}etanodíamida
Unicidad
N-(5-cloro-2-metoxifenil)-N'-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etanodíamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de ambos grupos cloro y metoxilo, junto con la parte pirazolyl, contribuye a su versatilidad y potencial en varias aplicaciones .
Propiedades
Fórmula molecular |
C21H21ClN4O3 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-26-13-16(12-24-26)15-5-3-14(4-6-15)9-10-23-20(27)21(28)25-18-11-17(22)7-8-19(18)29-2/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)(H,25,28) |
Clave InChI |
UXKYKCQLPQDRAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)

![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)

![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271251.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
